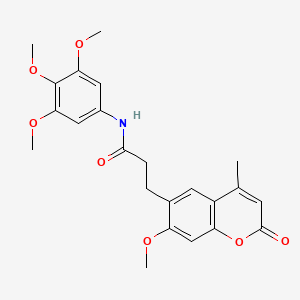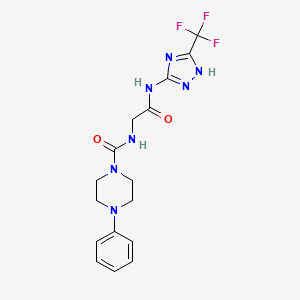![molecular formula C23H23N5O2 B10993378 4-phenyl-N-[3-(pyridin-3-ylcarbamoyl)phenyl]piperazine-1-carboxamide](/img/structure/B10993378.png)
4-phenyl-N-[3-(pyridin-3-ylcarbamoyl)phenyl]piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-N-[3-(pyridin-3-ylcarbamoyl)phenyl]piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a phenyl group and a pyridinylcarbamoyl group, making it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-[3-(pyridin-3-ylcarbamoyl)phenyl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Ring: Starting with a suitable piperazine derivative, the phenyl group is introduced via a nucleophilic substitution reaction.
Final Assembly: The final step involves coupling the intermediate with a phenyl carboxylic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.
Purification: Employing techniques like recrystallization, chromatography, and distillation to achieve high purity.
Automation: Implementing automated systems to ensure consistency and efficiency in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-[3-(pyridin-3-ylcarbamoyl)phenyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and pyridinyl groups, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups like halides, amines, or ethers.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, 4-phenyl-N-[3-(pyridin-3-ylcarbamoyl)phenyl]piperazine-1-carboxamide has been studied for its potential as a pharmacological agent. Its interactions with biological targets make it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific receptors and enzymes makes it a promising candidate for developing new medications.
Industry
Industrially, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its structural properties contribute to the development of materials with enhanced mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 4-phenyl-N-[3-(pyridin-3-ylcarbamoyl)phenyl]piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of receptor-mediated pathways.
Comparison with Similar Compounds
Similar Compounds
4-phenylpiperazine-1-carboxamide: Lacks the pyridinylcarbamoyl group, resulting in different biological activity.
N-(3-pyridinylcarbamoyl)phenylpiperazine: Similar structure but without the phenyl group, affecting its chemical reactivity and biological interactions.
Uniqueness
4-phenyl-N-[3-(pyridin-3-ylcarbamoyl)phenyl]piperazine-1-carboxamide stands out due to its combined structural features, which confer unique chemical and biological properties. The presence of both phenyl and pyridinylcarbamoyl groups allows for versatile interactions and modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C23H23N5O2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-phenyl-N-[3-(pyridin-3-ylcarbamoyl)phenyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C23H23N5O2/c29-22(25-20-8-5-11-24-17-20)18-6-4-7-19(16-18)26-23(30)28-14-12-27(13-15-28)21-9-2-1-3-10-21/h1-11,16-17H,12-15H2,(H,25,29)(H,26,30) |
InChI Key |
ZSNJTZYMIMEVCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)NC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-bromophenyl)-2-oxoethyl]-6-(naphthalen-1-yl)pyridazin-3(2H)-one](/img/structure/B10993304.png)
![6-cyclopropyl-3-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10993307.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-chloro-1H-indol-1-yl)acetamide](/img/structure/B10993316.png)
![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B10993335.png)
![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxyphenyl)propanamide](/img/structure/B10993358.png)

![1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B10993369.png)
![Ethyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B10993373.png)

![2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B10993385.png)
![7,8-dimethoxy-3-{2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B10993391.png)
![6-(furan-2-yl)-2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B10993395.png)
![N-[5-(1H-benzimidazol-2-yl)pentyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B10993397.png)
![Ethyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B10993402.png)
